molecular formula C10H12F2O B2366950 3,3-Difluoro-2-phenylbutan-1-ol CAS No. 2230806-81-0

3,3-Difluoro-2-phenylbutan-1-ol

Cat. No. B2366950
CAS RN: 2230806-81-0
M. Wt: 186.202
InChI Key: YUBGEXIEKUHMGS-UHFFFAOYSA-N
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Description

“3,3-Difluoro-2-phenylbutan-1-ol” is a chemical compound with the CAS Number: 2230806-81-0 . It has a molecular weight of 186.2 .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, 3,3-difluoro-1,2-diarylcyclopropenes have been used as deoxyfluorination reagents for alcohols . The electronic nature of these reagents is critical for fluorination of monoalcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3-Difluoro-2-phenylbutan-1-ol” include a molecular weight of 186.2 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Electrochemical Studies and Redox Behavior

Researchers investigate the electrochemical properties of 3,3-Difluoro-2-phenylbutan-1-ol to understand its redox behavior. Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) provide insights into its electron transfer processes. These studies contribute to fundamental knowledge and potential applications in energy storage devices or sensors .

Spectroelectrochemistry and Metallophthalocyanines

The compound’s spectroelectrochemical properties are of interest, especially when incorporated into metallophthalocyanines. Researchers study its redox behavior using techniques like in situ spectroelectrochemistry. These investigations provide insights into the electronic structure and optical properties of related compounds .

Safety And Hazards

The safety information for “3,3-Difluoro-2-phenylbutan-1-ol” includes a GHS07 pictogram and a warning signal word . Hazard statements and precautionary statements are also provided .

properties

IUPAC Name

3,3-difluoro-2-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-10(11,12)9(7-13)8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBGEXIEKUHMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)C1=CC=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-2-phenylbutan-1-ol

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